

# Structural Characterization of 2,4-Dimethylquinazoline: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dimethylquinazoline

CAS No.: 703-63-9

Cat. No.: B1295901

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of **2,4-dimethylquinazoline**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the key spectroscopic and synthetic methodologies pertinent to its study, presenting data in a clear and accessible format for researchers.

## Spectroscopic Analysis

The structural elucidation of **2,4-dimethylquinazoline** is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

$^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum of **2,4-dimethylquinazoline** is expected to show distinct signals for the aromatic protons of the quinazoline ring system and the two methyl groups. The chemical shifts and coupling constants are influenced by the electronic environment of each proton.

$^{13}\text{C}$  NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum for **2,4-dimethylquinazoline** will display signals corresponding to the carbons of the fused aromatic rings and the two methyl substituents.



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Note: The predicted NMR data is based on typical chemical shifts for similar quinazoline derivatives. Actual experimental values may vary.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **2,4-dimethylquinazoline**. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ( $M^+$ ) at  $m/z$  158, corresponding to the molecular formula  $C_{10}H_{10}N_2$ .<sup>[1][2]</sup> Key fragmentation patterns can provide further structural confirmation.



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## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,4-dimethylquinazoline** will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the quinazoline ring system.



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## Synthesis of 2,4-Dimethylquinazoline

The synthesis of **2,4-dimethylquinazoline** can be achieved through various methods. One notable approach is the Schofield method, which provides a route to 2,4-dialkyl quinazolines.[3]

### Experimental Protocol: Schofield Method (Generalized)

A detailed experimental protocol for the Schofield method for the synthesis of **2,4-dimethylquinazolines** is not readily available in the provided search results. However, a general representation of this synthetic approach is outlined below. This method typically involves the reaction of an appropriately substituted anthranilic acid derivative with a source for the C2 and C4 methyl groups.



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A generalized workflow for the synthesis of **2,4-dimethylquinazoline**.

## Biological Activity and Signaling Pathways

While specific signaling pathways involving **2,4-dimethylquinazoline** are not extensively documented in the public domain, a closely related analog, 2,4-diamino-quinazoline, has been identified as an inhibitor of the Wnt signaling pathway.[2] The Wnt signaling cascade is crucial in embryonic development and its dysregulation is implicated in various cancers. The inhibition of this pathway by 2,4-diamino-quinazoline suggests that the quinazoline scaffold may be a valuable pharmacophore for targeting components of this pathway.

## Wnt Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3 $\beta$ , and CK1 $\alpha$ ). The inhibition of this complex prevents the phosphorylation and subsequent degradation of  $\beta$ -catenin. As  $\beta$ -catenin accumulates in the cytoplasm, it translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.[4][5]



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The canonical Wnt signaling pathway.

Given the structural similarity, it is plausible that **2,4-dimethylquinazoline** could also interact with components of the Wnt signaling pathway, a hypothesis that warrants further investigation for potential therapeutic applications.

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